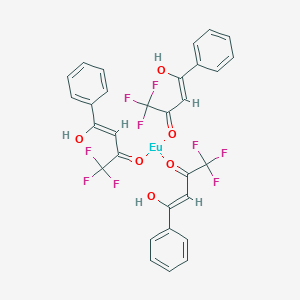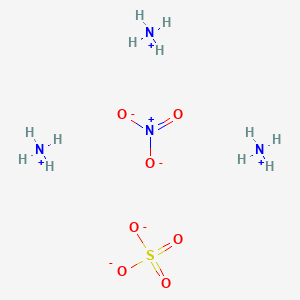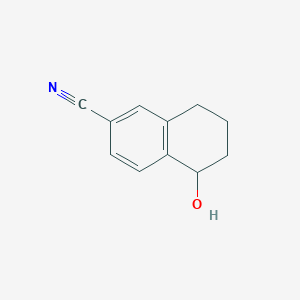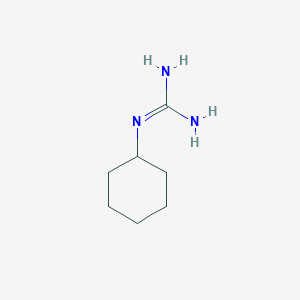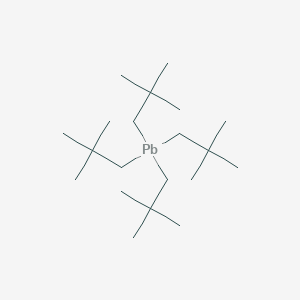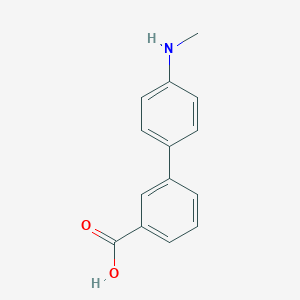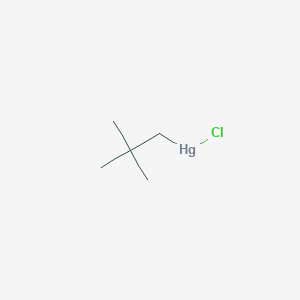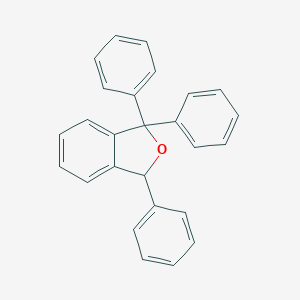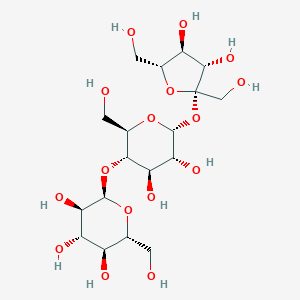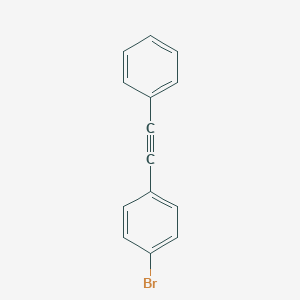
1-溴-4-(苯基乙炔基)苯
概述
描述
1-Bromo-4-(phenylethynyl)benzene is a compound of interest in the field of organic chemistry due to its versatile applications in the synthesis of complex molecules, materials science, and its unique photophysical properties. The compound serves as a building block for the construction of conjugated polymers and small molecules with potential applications in optoelectronic devices.
Synthesis Analysis
The synthesis of 1-Bromo-4-(phenylethynyl)benzene typically involves the Wittig-Horner reaction or palladium-catalyzed cross-coupling reactions. These methods provide a straightforward route to obtain the target compound efficiently. For instance, the Wittig-Horner reaction of benzophenone with (4-bromobenzyl)phosphonic acid dimethyl ester has been reported to yield 1-Bromo-4-(phenylethynyl)benzene with specific steric configurations that are beneficial for further chemical modifications (Liang Zuo-qi, 2015).
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(phenylethynyl)benzene has been characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These studies reveal the planarity and conjugation extent of the molecule, which are crucial for its electronic and optical properties. For example, X-ray crystallography has been utilized to investigate the crystal structure, confirming the expected molecular geometry and providing insights into intermolecular interactions (S. V. Lindeman et al., 1994).
Chemical Reactions and Properties
1-Bromo-4-(phenylethynyl)benzene participates in various chemical reactions, including further bromination, functionalization, and polymerization. These reactions expand its utility in synthesizing novel materials and compounds with desired properties. The chemical reactivity is influenced by the presence of the bromo and ethynyl groups, which can undergo substitution and addition reactions, respectively.
Physical Properties Analysis
The physical properties of 1-Bromo-4-(phenylethynyl)benzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for processing and applications in material science. The compound's photophysical properties, including fluorescence and emission quantum yields, are of particular interest for applications in light-emitting devices (Liang Zuo-qi, 2015).
科学研究应用
分子电子学的构建模块:像1-溴-4-(苯基乙炔基)苯这样的芳基溴化物被用作电子学中分子导线的前体。它们促进了有效的合成转化,用于创建寡(苯乙烯乙炔)和寡(苯乙炔)导线 (Stuhr-Hansen et al., 2005)。
荧光特性:已进行了1-溴-4-(苯基乙炔基)苯衍生物的合成和荧光特性研究。这些研究探索了该化合物在溶液和固态中的光致发光性质,表明在材料科学中具有潜在应用 (Liang Zuo-qi, 2015)。
光学非线性:苯基乙炔基取代的苯类化合物,包括1-溴-4-(苯基乙炔基)苯,表现出增加的三阶光学非线性,这对于非线性光学和光子学应用是有益的 (Kondo et al., 1995)。
石墨烯纳米带的合成:1-溴-4-(苯基乙炔基)苯用作石墨烯纳米带的自下而上合成的前体。这些纳米带具有可控的边缘形态和窄的宽度,这对于先进材料应用是重要的 (Patil et al., 2012)。
化学合成技术:该化合物用于化学合成,展示了它作为有机化学中构建模块的多功能性。例如,它参与了实用的一锅法合成方案,用于创建二芳基乙炔 (Chen et al., 2021)。
安全和危害
属性
IUPAC Name |
1-bromo-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCHVUFUPJPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302931 | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(phenylethynyl)benzene | |
CAS RN |
13667-12-4 | |
| Record name | 13667-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

